

# Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for Dodecaborate Functionalization

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## Compound of Interest

Compound Name: Dodecaborate

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The functionalization of icosahedral **dodecaborate** anions ( $[B_{12}H_{12}]^{2-}$ ) and their carborane analogues is a rapidly advancing area of chemistry with significant potential in medicinal chemistry, materials science, and drug delivery.[1][2][3][4] The unique properties of these boron clusters, including their three-dimensional structure, stability, and potential for derivatization, make them attractive scaffolds for the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient functionalization of these boron cages, enabling the formation of carbon-boron, nitrogen-boron, and carbon-carbon bonds.[5][6][7]

These application notes provide an overview and detailed protocols for key palladium-catalyzed cross-coupling reactions used to functionalize **dodecaborate** and monocarborane anions.

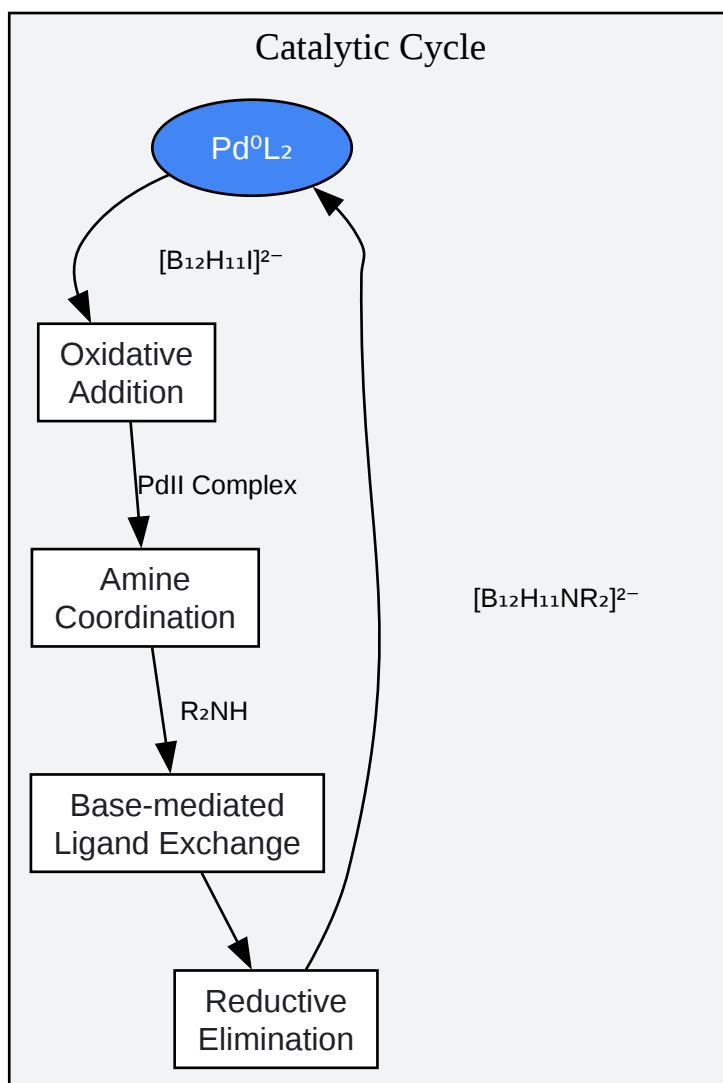
## Palladium-Catalyzed B–H Arylation of Monocarborane Anions

A significant advancement in **dodecaborate** chemistry is the direct functionalization of B–H bonds. Palladium catalysis enables the selective arylation of the monocarba-closo-**dodecaborate** anion ( $[CB_{11}H_{12}]^{-}$ ), offering a streamlined route to poly-arylated boron clusters.

[5][8] This method is characterized by high yields and functional group tolerance, proceeding via a proposed Pd(II)-Pd(IV) catalytic cycle.[5][8]

## Experimental Workflow: B–H Arylation





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